Cas no 92235-39-7 (N-Boc L-Orinithine Lactam)

N-Boc L-Orinithine Lactam structure
N-Boc L-Orinithine Lactam structure
Product Name:N-Boc L-Orinithine Lactam
Numero CAS:92235-39-7
MF:C10H18N2O3
MW:214.261522769928
MDL:MFCD08166304
CID:810223
PubChem ID:124787
Update Time:2024-10-26

N-Boc L-Orinithine Lactam Proprietà chimiche e fisiche

Nomi e identificatori

    • (S)-3-(Boc-amino)-2-piperidone
    • (S)-tert-Butyl (2-oxopiperidin-3-yl)carbamate
    • N-Boc L-Orinithine Lactam
    • (S)-3-Boc-amino-2-piperidone
    • (S)-3-Boc-aminopiperidin-2-one
    • (S)-tert-Butyl 2-oxopiperidin-3-ylcarbamate
    • Carbamic acid,N-[(3S)-2-oxo-3-piperidinyl]-, 1,1-dimethylethyl ester
    • tert-Butyl (S)-2-oxopiperidin-3-ylcarbamate
    • tert-butyl N-[(3S)-2-oxopiperidin-3-yl]carbamate
    • 3-tert-Butyloxycarbonylamino-2-piperidone
    • Carbamic acid, [(3S)-2-oxo-3-piperidinyl]-, 1,1-dimethylethyl ester
    • t-Boc-amino-2-piperidone
    • (3S)-2-Oxo-3-(Boc-amino)piperidine
    • 3-t-Butyloxycarbonyl-amino-2-piperidone
    • PubCh
    • 1,1-Dimethylethyl N-[(3S)-2-oxo-3-piperidinyl]carbamate (ACI)
    • Carbamic acid, (2-oxo-3-piperidinyl)-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • Carbamic acid, [(3S)-2-oxo-3-piperidinyl]-, 1,1-dimethylethyl ester (9CI)
    • 1,1-Dimethylethyl [(S)-2-oxo-3-piperidinyl]carbamate
    • tert-Butyl (S)-N-[2-oxo-3-piperidyl]carbamate
    • MFCD08166304
    • SCHEMBL2462209
    • Q-103079
    • EN300-1693201
    • DTXSID10238933
    • TERT-BUTYL (S)-2-OXOPIPERIDIN-3-YLCABAMATE
    • (S)-tert-Butyl(2-oxopiperidin-3-yl)carbamate
    • 92235-39-7
    • SSBSATYPIISWFD-ZETCQYMHSA-N
    • DTXCID60161424
    • AKOS015918079
    • AC-29437
    • GS-6339
    • CS-B1207
    • (S)-tert-butyl-2-oxopiperidin-3-ylcarbamate
    • VT1456
    • tert-butyl (S)-(2-oxopiperidin-3-yl)carbamate
    • tert-butyl N-[(3S)-2-oxo-3-piperidyl]carbamate
    • (2-Oxo-piperidin-3-yl)-carbamic acid tert-butyl ester
    • A19575
    • MDL: MFCD08166304
    • Inchi: 1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-5-4-6-11-8(7)13/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)/t7-/m0/s1
    • Chiave InChI: SSBSATYPIISWFD-ZETCQYMHSA-N
    • Sorrisi: N([C@H]1CCCNC1=O)C(=O)OC(C)(C)C

Proprietà calcolate

  • Massa esatta: 214.13200
  • Massa monoisotopica: 214.13174244g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 3
  • Complessità: 258
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 67.4
  • XLogP3: 0.8

Proprietà sperimentali

  • Punto di ebollizione: 405.6°C at 760 mmHg
  • Punto di infiammabilità: 199.1℃
  • PSA: 67.43000
  • LogP: 1.50940

N-Boc L-Orinithine Lactam Informazioni sulla sicurezza

N-Boc L-Orinithine Lactam Dati doganali

  • CODICE SA:2933790090
  • Dati doganali:

    Codice doganale cinese:

    2933790090

    Panoramica:

    293379090 Altri lattami. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:9,0% Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293379090. altri lattami. IVA:17,0%. Tasso di sconto fiscale:9,0%. Tariffa MFN:9,0%. Tariffa generale:20,0%

N-Boc L-Orinithine Lactam Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
093218-250mg
tert-Butyl (S)-2-oxopiperidin-3-ylcarbamate
92235-39-7 95%
250mg
£15.00 2022-02-28
Fluorochem
093218-10g
tert-Butyl (S)-2-oxopiperidin-3-ylcarbamate
92235-39-7 95%
10g
£160.00 2022-02-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S195859-250mg
N-Boc L-Orinithine Lactam
92235-39-7 95%
250mg
¥72.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S195859-1g
N-Boc L-Orinithine Lactam
92235-39-7 95%
1g
¥198.90 2023-09-01
Alichem
A129004340-10g
(S)-tert-Butyl (2-oxopiperidin-3-yl)carbamate
92235-39-7 95%
10g
$245.00 2023-08-31
Alichem
A129004340-25g
(S)-tert-Butyl (2-oxopiperidin-3-yl)carbamate
92235-39-7 95%
25g
$545.00 2023-08-31
Alichem
A129004340-100g
(S)-tert-Butyl (2-oxopiperidin-3-yl)carbamate
92235-39-7 95%
100g
$1343.30 2023-08-31
TRC
B658930-1g
N-Boc L-Orinithine Lactam
92235-39-7
1g
$ 160.00 2022-06-07
TRC
B658930-10g
N-Boc L-Orinithine Lactam
92235-39-7
10g
$ 1270.00 2022-06-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S72570-1g
(S)-tert-Butyl (2-oxopiperidin-3-yl)carbamate
92235-39-7
1g
¥216.0 2021-09-04

N-Boc L-Orinithine Lactam Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Chlorotrimethylsilane Solvents: Methanol ;  overnight, reflux; reflux → 0 °C
1.2 Reagents: Sodium carbonate Solvents: Methanol ;  3.5 h, rt
1.3 10 min, rt
Riferimento
Preparation of optically-active octahydropyrrolo[3,2-b]pyridin-2-one derivatives and their intermediates
, Japan, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  15 min, 25 °C
1.2 Reagents: Alumina Solvents: Toluene ;  3 h, reflux
1.3 Reagents: Triethylamine Solvents: 1,4-Dioxane ,  Water ;  24 h, 0 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
First Multigram Scale-Up and Synthesis of Novel Valerolactam- Benzimidazole Hybrid Anthelmintic
Colobbio, Maximiliano ; Duarte, Gerardo; Melian, Maria Elisa; Silvera, Mauricio; Teixeira, Ramiro; et al, Letters in Drug Design & Discovery, 2023, 20(2), 225-231

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ,  Methanol
1.2 Reagents: Sodium carbonate Solvents: Dimethylformamide
Riferimento
Dopamine receptor modulation by conformationally constrained analogs of Pro-Leu-Gly-NH2
Yu, Kuo Long; Rajakumar, G.; Srivastava, Lalit K.; Mishra, Ram K.; Johnson, Rodney L., Journal of Medicinal Chemistry, 1988, 31(7), 1430-6

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: 4-Methylmorpholine ,  Potassium hydroxide ,  Triphosgene Solvents: Acetonitrile ,  Water ;  20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  15 s, 20 °C
Riferimento
Rapid and Mild Lactamization Using Highly Electrophilic Triphosgene in a Microflow Reactor
Fuse, Shinichiro ; Komuro, Keiji ; Otake, Yuma ; Masui, Hisashi ; Nakamura, Hiroyuki, Chemistry - A European Journal, 2021, 27(27), 7525-7532

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  45 min, rt; 4 h, rt
1.2 Reagents: Sodium methoxide Solvents: Methanol ;  4 h, rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  60 h, 20 - 25 °C
Riferimento
Preparation of heterocyclic substituted aminoazacycles useful as central nervous system agents
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium (carbon-supported) Solvents: Methanol ;  15 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ;  3 d, rt
Riferimento
Asymmetric synthesis of (3S,9S)-ciliatamide C
, China, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate ,  BOP reagent Solvents: Dimethylformamide ;  12 h, rt
Riferimento
Ribosome-mediated incorporation of peptides and peptidomimetics during cell-free translation
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
Riferimento
Studies directed toward the synthesis of naturally occurring acyltetramic acids. 2. Preparation of the macrocyclic subunit of ikarugamycin
Boeckman, Robert K. Jr.; Perni, Robert B., Journal of Organic Chemistry, 1986, 51(26), 5486-9

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Diphenylsilane ,  4-(Dimethylamino)pyridine ,  Diisopropylethylamine Solvents: Acetonitrile ;  42 h, 80 °C
Riferimento
Diphenylsilane as a coupling reagent for amide bond formation
Sayes, Morgane; Charette, Andre B., Green Chemistry, 2017, 19(21), 5060-5064

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Ethanol, 2,2,2-trifluoro-, 1,1′,1′′-triester with boric acid (H3BO3) Solvents: Acetonitrile ;  15 h, 80 °C
Riferimento
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3
Lanigan, Rachel M.; Starkov, Pavel; Sheppard, Tom D., Journal of Organic Chemistry, 2013, 78(9), 4512-4523

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Ethyl acetate
Riferimento
A flexible approach for the synthesis of selectively labelled L-arginine
Hamilton, Deborah J.; Sutherland, Andrew, Tetrahedron Letters, 2004, 45(29), 5739-5741

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  16 h, rt
1.2 Reagents: Diethyl ether ;  rt
Riferimento
Indazolecarboxamide derivatives as p38 inhibitors and their preparation and methods of use thereof
, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  4 h, reflux
1.2 Reagents: Ammonium chloride ;  overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  overnight, rt
Riferimento
Preparation and reactivity of aminoacyl pyroglutamates. Facile synthesis of 10-membered-ring cyclic dipeptides derived from 1,4-diaminobutyric and glutamic acids
Chulin, A. N.; Rodionov, I. L.; Baidakova, L. K.; Rodionova, L. N.; Balashova, T. A.; et al, Journal of Peptide Science, 2005, 11(3), 175-186

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Alumina Solvents: Toluene ;  reflux
1.2 -
Riferimento
Synthesis and Anthelmintic Evaluation of Novel Valerolactam-Benzimidazole Hybrids
Munguia, Beatriz; Mendina, Pablo; Espinosa, Romina; Lanz, Andrea; Saldana, Jenny; et al, Letters in Drug Design & Discovery, 2013, 10(10), 1007-1014

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  1 h, rt
1.2 Solvents: Methanol ;  18 h, rt
Riferimento
Preparation of heterocyclic amides, in particular azolanes and pyridines as Phosphodiesterase IV (PDE4) inhibitors for the treatment of inflammatory and allergic disorders
, World Intellectual Property Organization, , ,

N-Boc L-Orinithine Lactam Raw materials

N-Boc L-Orinithine Lactam Preparation Products

N-Boc L-Orinithine Lactam Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:92235-39-7)(禁售)(S)-3-BOC-Amino-2-piperidone
Numero d'ordine:A19575
Stato delle scorte:in Stock
Quantità:25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Monday, 2 September 2024 16:01
Prezzo ($):253.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:92235-39-7)(禁售)(S)-3-BOC-Amino-2-piperidone
A19575
Purezza:99%
Quantità:25g
Prezzo ($):253.0
Email